Acetyl hypofluorite

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Acetyl hypofluorite, with the chemical formula , is a compound characterized by its unique structure that includes both an acetyl group and a hypofluorite moiety. It serves as a versatile reagent in organic synthesis, particularly in fluorination reactions. The compound is notable for its ability to act as a moderate carrier of elemental fluorine, facilitating various types of chemical transformations, especially those involving the introduction of fluorine into organic molecules.

- Fluorination Reactions: It is widely used for the fluorination of aryl boronic acids, where it shows a preference for ortho and ipso substitution depending on the electronic nature of substituents on the aromatic ring. In studies, acetyl hypofluorite has been shown to convert aryl boronic acids into their corresponding aryl fluorides with good yields .

- Reactions with Nucleosides: Acetyl hypofluorite reacts with unprotected nucleosides like uracil and cytosine, yielding stable adducts that can be further transformed into various derivatives . The reaction conditions, such as solvent choice, significantly influence the stereochemistry and stability of the products.

- Aromatic Compounds: It also reacts with aromatic mercury compounds to produce aromatic fluorine compounds in acetic acid, showcasing its utility in selective fluorination methods .

Acetyl hypofluorite can be synthesized through various methods:

- Direct Fluorination: One common method involves the reaction of acetyl chloride with elemental fluorine under controlled conditions. This method allows for the precise introduction of fluorine into the acetyl group.

- Solvent Influence: Research indicates that different solvents can affect both the synthesis and reactivity of acetyl hypofluorite. For instance, acetonitrile has been successfully used as a solvent in place of more hazardous solvents like trichlorofluoromethane .

- Alternative Methods: Other synthetic routes include using hypofluorous acid or its derivatives in reactions with acetic anhydride or acetyl chloride.

Acetyl hypofluorite is utilized in several applications:

- Organic Synthesis: Its primary application lies in organic synthesis as a fluorinating agent. It enables the introduction of fluorine into various organic compounds, which can enhance their biological activity or alter their physical properties.

- Pharmaceutical Chemistry: In medicinal chemistry, acetyl hypofluorite is employed to modify drug candidates by introducing fluorine atoms, which can improve metabolic stability and bioavailability.

- Material Science: The compound's reactivity makes it valuable in developing new materials with tailored properties through selective fluorination processes.

Interaction studies involving acetyl hypofluorite focus on its reactivity with different substrates rather than traditional biological interactions. For example, studies have shown how it selectively reacts with various nucleophiles and electrophiles, influencing reaction pathways and product distributions . Understanding these interactions helps chemists optimize conditions for desired outcomes in synthetic applications.

Acetyl hypofluorite shares similarities with other fluorinating agents but possesses unique characteristics that distinguish it:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Hypofluorous Acid | Simple structure; less stable; stronger oxidizer | |

| Fluoroacetic Acid | Highly toxic; used for herbicides | |

| Trifluoroacetic Acid | Strong acid; widely used in peptide synthesis |

Acetyl hypofluorite is unique due to its moderate reactivity and ability to selectively introduce fluorine into complex organic molecules while being more stable than many other fluorinating agents. Its ability to form stable adducts with nucleosides further highlights its distinctiveness among similar compounds.

Acetyl hypofluorite (CH₃COOF) emerged as a pivotal fluorinating agent in the late 20th century. Its synthesis was first reported in 1981 by Rozen and colleagues, who demonstrated its preparation via the reaction of elemental fluorine with sodium acetate in acetic acid–Freon mixtures. This breakthrough addressed the challenges of handling highly reactive fluorine gas by providing a stabilized electrophilic fluorinating agent. Early applications focused on aromatic fluorination, notably replacing the Balz-Schiemann reaction for introducing fluorine into activated benzene rings. The development of acetyl hypofluorite marked a shift toward safer and more selective fluorination methodologies, particularly for synthesizing ¹⁸F-labeled compounds for positron emission tomography (PET).

Position in Organic Hypofluorite Chemistry

Acetyl hypofluorite occupies a unique niche among hypofluorites (ROF compounds), distinguished by its balance of reactivity and stability. Unlike perfluoroalkyl hypofluorites (e.g., CF₃OF), which exhibit extreme thermal instability and explosive tendencies, acetyl hypofluorite demonstrates moderate stability in solution (up to 0.3 M in CFCl₃ at −78°C). Its acetyl group mitigates the inherent reactivity of the hypofluorite moiety, enabling controlled electrophilic attacks. Comparative analysis reveals key structural advantages:

This stability-profile dichotomy positions acetyl hypofluorite as the only hypofluorite routinely used in solution-phase organic synthesis.

Fundamental Significance in Fluorination Chemistry

As the first non-polyhaloalkyl hypofluorite, acetyl hypofluorite revolutionized electrophilic fluorination. Its significance stems from three key attributes:

- Electrophilic Fluorine Delivery: The polarized O–F bond (bond energy ~184 kJ/mol) enables selective fluorination of electron-rich centers without requiring harsh conditions.

- PET Radiochemistry Compatibility: Short reaction times (seconds to minutes) align with ¹⁸F's 109.8-minute half-life, making it indispensable for synthesizing ¹⁸F-aryl fluorides.

- Steric and Electronic Tunability: The acetyl group moderates reactivity, allowing fluorination of sterically hindered substrates like α-branched carboxylic acids.

A 2001 study demonstrated its efficacy in synthesizing α-fluoroibuprofen (82% yield) and other pharmaceutically relevant compounds, underscoring its industrial relevance.

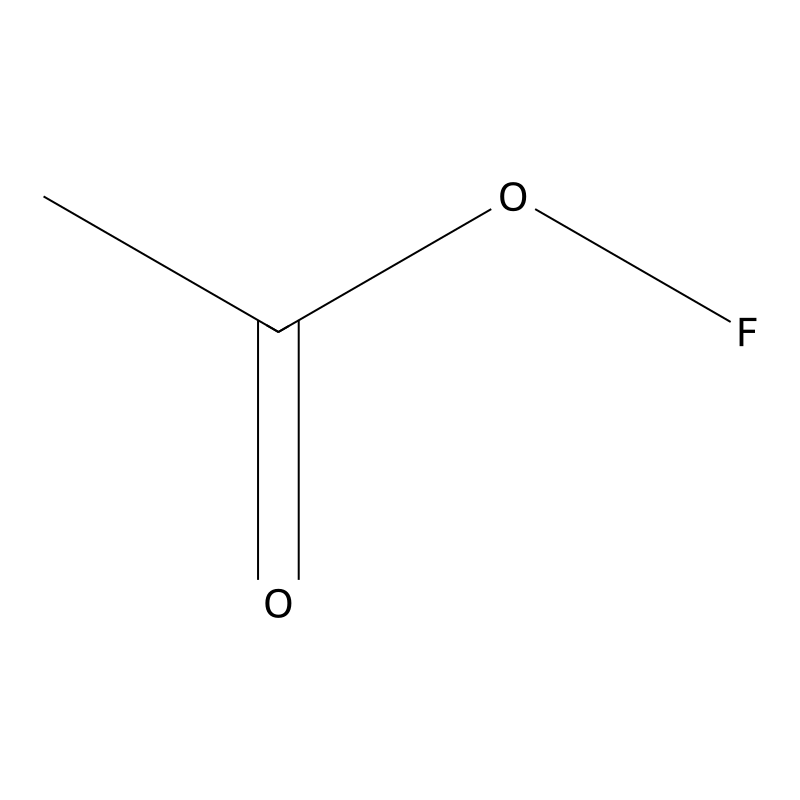

Molecular Structure and Formula (C₂H₃FO₂)

Acetyl hypofluorite is an organofluorine compound with the molecular formula C₂H₃FO₂ and a molecular weight of 78.04 grams per mole [1] [31]. The compound exists as the first member of a new family of organic hypofluorite compounds, characterized by its unique structural arrangement that includes both an acetyl group and a hypofluorite moiety [15]. The International Union of Pure and Applied Chemistry name for this compound is fluoro acetate, while it is also known systematically as acetic acid anhydride with hypofluorous acid [1] [2].

The molecular structure features a central carbon atom of the acetyl group bonded to three hydrogen atoms of a methyl group, with the carbonyl carbon connected to an oxygen atom that subsequently bonds to fluorine [1]. The exact mass of acetyl hypofluorite is 78.01170750 daltons, with a monoisotopic mass of the same value [31]. The topological polar surface area measures 26.3 square angstroms, indicating moderate polarity in the molecular structure [31].

The compound possesses zero rotatable bonds and contains five heavy atoms in its structure [31]. The molecular complexity, as computed by advanced chemical informatics systems, registers at 42.9, reflecting the relatively straightforward yet distinctive arrangement of atoms [31]. The InChI identifier for acetyl hypofluorite is InChI=1S/C2H3FO2/c1-2(4)5-3/h1H3, providing a standardized method for structural representation [31].

Spectroscopic Characterization

Nuclear Magnetic Resonance Profile

Nuclear Magnetic Resonance spectroscopy provides detailed structural information about acetyl hypofluorite through analysis of both proton and fluorine nuclei. The compound exhibits characteristic resonances that confirm its molecular structure and provide insights into the electronic environment of its constituent atoms [6]. Fluorine-19 Nuclear Magnetic Resonance spectroscopy has proven particularly valuable for the identification and characterization of fluorinated organic compounds, including acetyl hypofluorite [24].

Research demonstrates that fluorine Nuclear Magnetic Resonance can serve as an unbiased analytical method for fluorinated compounds, requiring no anticipation of specific fluorine-carbon bonds or functional groups [24]. The technique offers unique advantages in studying acetyl hypofluorite due to the high sensitivity of fluorine nuclei to their chemical environment [7]. Solid-state fluorine Nuclear Magnetic Resonance experiments have been conducted using specialized equipment operating at various magnetic field strengths, providing detailed spectroscopic fingerprints for hypofluorite compounds [7].

The chemical shift patterns observed in acetyl hypofluorite Nuclear Magnetic Resonance spectra reflect the electron density distribution around the fluorine atom and the influence of neighboring atoms [6]. Advanced Nuclear Magnetic Resonance techniques, including two-dimensional methods, have been employed to fully characterize the molecular structure and confirm the connectivity of atoms within the acetyl hypofluorite framework [15].

Mass Spectrometry Analysis

Mass spectrometry analysis of acetyl hypofluorite reveals distinctive fragmentation patterns that provide structural confirmation and molecular weight determination [33] [34]. The molecular ion peak appears at mass-to-charge ratio 78, corresponding to the intact molecular structure [1] [2]. The compound exhibits characteristic fragmentation behaviors typical of carbonyl-containing organic molecules under electron ionization conditions [33].

Primary fragmentation pathways in acetyl hypofluorite involve alpha-cleavage adjacent to the carbonyl group, resulting in the formation of acetyl cations and fluorooxy radicals [34]. The base peak in the mass spectrum often corresponds to fragments resulting from the loss of fluorine or oxygen-containing moieties [33]. Advanced mass spectrometric techniques, including high-resolution measurements, provide precise mass determinations that confirm the molecular formula C₂H₃FO₂ [34].

The fragmentation pattern analysis reveals that acetyl hypofluorite follows predictable breakdown pathways characteristic of acetyl compounds, with additional complexity introduced by the presence of the hypofluorite group [33]. Tandem mass spectrometry experiments provide detailed structural information by analyzing the fragmentation of specific parent ions, offering insights into the bond dissociation energies within the molecule [34].

Infrared Spectroscopy Patterns

Infrared spectroscopy of acetyl hypofluorite reveals characteristic absorption bands that provide structural fingerprinting and functional group identification [11] [16]. The carbonyl stretch appears in the typical region for acetyl compounds, while the presence of fluorine introduces additional spectroscopic features in the infrared spectrum [11]. Fourier transform infrared spectroscopy has been employed extensively for the characterization of fluorinated organic compounds, including hypofluorite derivatives [11].

The compound exhibits absorption bands corresponding to carbon-hydrogen stretching vibrations in the methyl group, typically observed in the high-frequency region of the infrared spectrum [16]. Carbon-fluorine bond vibrations contribute distinctive absorption features that help confirm the presence of the hypofluorite functionality [11]. The carbonyl group produces a strong absorption band characteristic of acetyl compounds, while the oxygen-fluorine bond introduces additional vibrational modes [16].

Advanced infrared spectroscopic techniques, including attenuated total reflectance and transmission methods, have been utilized to analyze acetyl hypofluorite in various sample states [11]. The spectroscopic data provide valuable information about molecular vibrations and help confirm the structural assignments made through other analytical methods [16].

Physical Properties

Thermal Behavior and Phase Transitions

Acetyl hypofluorite exhibits distinctive thermal behavior characterized by limited stability at elevated temperatures [3] [25]. The compound exists as a white solid at low temperatures, with a documented melting point of negative 96 degrees Celsius [9] [25]. Upon melting, acetyl hypofluorite forms a pale yellow liquid that demonstrates increased reactivity compared to the solid state [25].

The thermal decomposition of acetyl hypofluorite occurs through a well-characterized pathway that produces methyl fluoride and carbon dioxide in nearly quantitative yields under controlled conditions [3] [25]. Research conducted in specialized containers demonstrates that the decomposition products form in a one-to-one molar ratio, providing insights into the reaction mechanism [25]. The thermal breakdown process exhibits temperature dependence, with decomposition rates increasing significantly as temperature rises above the melting point [25].

Phase transition studies reveal that acetyl hypofluorite undergoes a solid-to-liquid transformation at negative 96 degrees Celsius, followed by thermal decomposition at higher temperatures [25]. The compound's limited thermal stability necessitates careful temperature control during handling and storage procedures [3]. Experimental observations indicate that the presence of oxygen can influence the decomposition pathway, leading to the formation of alternative products including methoxy acetyl fluoride [25].

Stability Parameters

The stability of acetyl hypofluorite depends critically on temperature, container material, and atmospheric conditions [3] [25]. At room temperature, the compound demonstrates a half-life of approximately two hours when stored in Kel-F containers, while storage in Monel apparatus results in significantly shorter stability periods [25]. The vapor phase exhibits greater stability compared to the liquid state, with decomposition inhibited by the presence of oxygen [25].

Research indicates that concentrated solutions of acetyl hypofluorite may explode, particularly in the liquid phase, highlighting the importance of dilution for safe handling [3]. Solutions containing up to 0.3 molar concentrations in trichlorofluoromethane at negative 78 degrees Celsius or in acetonitrile at negative 45 degrees Celsius remain stable for several days [3]. Container material selection proves crucial for stability, with certain metals accelerating decomposition reactions [25].

The stability profile reveals that acetyl hypofluorite requires specific storage conditions to maintain integrity over extended periods [3]. Environmental factors including temperature, pressure, and the presence of reactive species significantly influence the compound's stability characteristics [25]. Experimental data demonstrate that careful control of these parameters enables the successful synthesis and utilization of acetyl hypofluorite in research applications [3].

Solubility Profile in Various Media

Acetyl hypofluorite demonstrates variable solubility characteristics depending on the solvent system employed [39] [41]. The compound shows compatibility with trichlorofluoromethane, which has been traditionally used as a solvent for hypofluorite synthesis and reactions [39]. Research demonstrates that acetonitrile can effectively replace trichlorofluoromethane without compromising reaction efficiency or selectivity [39].

Solvent selection studies reveal that most conventional organic solvents prove inadequate for acetyl hypofluorite synthesis, despite the ability of fluorine to react with dispersed sodium acetate in various media [39]. The compound exhibits limited compatibility with polar protic solvents due to potential reactivity with hydroxyl-containing molecules [41]. Polar aprotic solvents, particularly those with moderate dielectric constants, show promise for acetyl hypofluorite applications [41].

The solubility profile indicates that acetyl hypofluorite requires carefully selected solvent systems to maintain stability and reactivity [39]. Chlorinated solvents, including dichloromethane and chloroform, have been employed successfully in various synthetic applications [41]. The compound's solubility characteristics influence both synthetic procedures and analytical methods used for its characterization [39].

Electronic Structure and Bonding Characteristics

Orbital Considerations

The electronic structure of acetyl hypofluorite involves complex orbital interactions between the acetyl group and the hypofluorite moiety [15]. The carbonyl carbon participates in sp² hybridization, creating a planar arrangement around the carbon center with characteristic bond angles [14]. The oxygen atom connecting the acetyl group to fluorine exhibits sp³ hybridization, resulting in a bent molecular geometry around this center [14].

Fluorine's high electronegativity significantly influences the orbital characteristics throughout the molecular structure [15]. The oxygen-fluorine bond represents one of the most polar covalent bonds in organic chemistry, creating substantial charge separation within the molecule [14]. This polarity affects the entire electronic structure, influencing both reactivity patterns and physical properties [15].

The molecular orbitals of acetyl hypofluorite reflect the contribution of fluorine's lone pairs and the delocalization effects within the acetyl system [14]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies determine the compound's reactivity toward various chemical species [15]. Advanced computational methods have been employed to calculate orbital energies and predict reaction pathways for acetyl hypofluorite [27].

Bond Polarization Effects

Bond polarization in acetyl hypofluorite results from the significant electronegativity differences between constituent atoms [14] [15]. The carbon-oxygen bond in the acetyl group exhibits moderate polarization, with electron density shifted toward the more electronegative oxygen atom [14]. The oxygen-fluorine bond demonstrates extreme polarization due to fluorine's exceptional electronegativity, creating a highly polar covalent interaction [15].

The polarization effects extend throughout the molecular structure, influencing the reactivity of remote sites within the molecule [14]. The electron-withdrawing effect of the hypofluorite group affects the carbonyl carbon's electrophilicity, enhancing its susceptibility to nucleophilic attack [15]. These electronic effects contribute to acetyl hypofluorite's effectiveness as an electrophilic fluorinating agent [13].

Experimental evidence demonstrates that bond polarization influences both the physical properties and chemical behavior of acetyl hypofluorite [14]. The dipole moment resulting from these polarization effects affects intermolecular interactions and solubility characteristics [15]. Advanced spectroscopic techniques reveal the extent of charge separation within the molecule, confirming theoretical predictions about bond polarization [13].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂H₃FO₂ | [1] |

| Molecular Weight | 78.04 g/mol | [1] |

| Exact Mass | 78.01170750 Da | [31] |

| Melting Point | -96°C | [25] |

| Half-life (room temperature, Kel-F) | ~2 hours | [25] |

| Topological Polar Surface Area | 26.3 Ų | [31] |

| Heavy Atom Count | 5 | [31] |

| Hydrogen Bond Acceptors | 3 | [31] |

| Hydrogen Bond Donors | 0 | [31] |